methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate
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Description
Methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C21H17ClN4O4 and its molecular weight is 424.84. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
The compound interacts with RIPK1, inhibiting its kinase activity. It has a high binding affinity for RIPK1 (Kd = 3.5 nM), significantly higher than other necroptosis regulatory kinases . This interaction effectively blocks the induction of necroptosis in human and mouse cells .
Biochemical Pathways
The compound affects the necroptosis signaling pathway. By inhibiting RIPK1, it prevents the phosphorylation of RIPK1/RIPK3/MLKL, which is induced by TNFα . This disruption of the pathway leads to a reduction in necroptosis, a form of programmed cell death.
Pharmacokinetics
The compound exhibits acceptable pharmacokinetic properties. In liver microsome studies, it showed a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . It also demonstrated an oral bioavailability of 59.55%
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of RIPK1 kinase activity and the prevention of TNFα-induced necroptosis in cells . This results in a decrease in cell death and potentially alleviates symptoms of diseases associated with inflammation and cell death.
Biological Activity
Methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate, referred to here as compound 10h , is a derivative of pyrazolo[3,4-d]pyridazine with potential therapeutic applications, particularly in oncology. This article comprehensively reviews its biological activity, including its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
Compound 10h features a complex structure characterized by a furan ring, a pyrazolo-pyridazine core, and a chlorophenyl substituent. The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups critical for its biological activity.
The primary mechanism through which compound 10h exerts its effects is through the inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and survival. The compound has been shown to bind effectively to FGFRs, leading to reduced signaling through this pathway, which is often dysregulated in cancer cells.
Antitumor Activity
In vitro studies have demonstrated that compound 10h exhibits potent antitumor activity against various cancer cell lines. Notably, it has shown significant inhibition of cell proliferation associated with FGFR dysregulation. In xenograft models, such as the NCI-H1581 model (FGFR1-amplified), compound 10h achieved a tumor growth inhibition (TGI) of 91.6% at a dosage of 50 mg/kg .
Anti-inflammatory Properties
Recent studies suggest that derivatives of pyrazolo[3,4-d]pyridazine, including compound 10h, possess anti-inflammatory properties. In models of digestive system inflammation, these compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-22 . Histopathological analyses indicate improvements in tissue integrity following treatment with these compounds.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyridazine scaffold significantly impact biological activity. For instance:
- Substitutions on the benzofuran moiety can enhance FGFR inhibitory activity.
- The presence of specific functional groups correlates with increased potency against FGFRs .
Data Tables
Case Studies
- NCI-H1581 Xenograft Study : Compound 10h was administered to mice with FGFR1-amplified tumors. Results indicated significant tumor regression and minimal toxicity.
- Inflammation Model : In a study evaluating the anti-inflammatory effects on gastrointestinal tissues, compound 10h demonstrated superior protective effects compared to traditional NSAIDs like diclofenac.
Properties
IUPAC Name |
methyl 5-[[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4/c1-29-21(28)17-8-7-15(30-17)11-25-20(27)19-16(18(24-25)12-5-6-12)10-23-26(19)14-4-2-3-13(22)9-14/h2-4,7-10,12H,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQCVHAXIGBSLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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